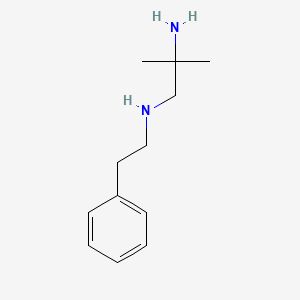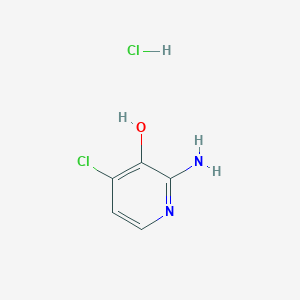
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroisoquinolin-1-ylidene(nitroso)méthanamine est un composé chimique de formule moléculaire C10H9N3O et de masse moléculaire 187,2 g/mol Il se caractérise par la présence d'un système cyclique isoquinoléine et d'un groupe nitroso lié à un fragment méthanamine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1,2-Dihydroisoquinolin-1-ylidene(nitroso)méthanamine implique généralement la réaction de dérivés de l'isoquinoléine avec des composés nitrosés dans des conditions spécifiques. Une méthode courante implique la réaction de l'isoquinoléine avec le chlorure de nitrosyle en présence d'une base, telle que l'hydroxyde de sodium, pour obtenir le produit souhaité . La réaction est généralement réalisée dans un solvant organique, tel que le dichlorométhane, à basse température pour assurer un rendement élevé et une pureté élevée.
Méthodes de production industrielle
La production industrielle de 1,2-Dihydroisoquinolin-1-ylidene(nitroso)méthanamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessiterait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour maximiser le rendement et minimiser les sous-produits. De plus, des étapes de purification, telles que la recristallisation ou la chromatographie, sont utilisées pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
1,2-Dihydroisoquinolin-1-ylidene(nitroso)méthanamine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe nitroso en un groupe amine.
Substitution: Le cycle isoquinoléine peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme les halogènes, les halogénures d'alkyle ou les nucléophiles sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés amine .
4. Applications de recherche scientifique
1,2-Dihydroisoquinolin-1-ylidene(nitroso)méthanamine a plusieurs applications en recherche scientifique:
5. Mécanisme d'action
Le mécanisme d'action de 1,2-Dihydroisoquinolin-1-ylidene(nitroso)méthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitroso peut participer à des réactions redox, conduisant à la génération d'espèces réactives de l'oxygène (ROS) qui peuvent induire des dommages cellulaires ou des voies de signalisation . De plus, le cycle isoquinoléine peut interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant à des effets biologiques .
Applications De Recherche Scientifique
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways . Additionally, the isoquinoline ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Isoquinoléine: Un composé parent avec une structure cyclique similaire mais dépourvu des groupes nitroso et méthanamine.
Nitrosobenzène: Contient un groupe nitroso mais manque du cycle isoquinoléine.
1,2-Dihydroisoquinoléine: Structure cyclique similaire mais sans le groupe nitroso.
Unicité
1,2-Dihydroisoquinolin-1-ylidene(nitroso)méthanamine est unique en raison de la combinaison du cycle isoquinoléine et du groupe nitroso, qui confère une réactivité chimique distincte et des activités biologiques potentielles. Cette combinaison ne se retrouve pas couramment dans d'autres composés, ce qui en fait une cible précieuse pour la recherche et le développement .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6,14H,(H2,11,13) |
Clé InChI |
PEFSLZSCHFLCTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)



![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)



![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)



